![molecular formula C21H27N3O3 B5647988 1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol](/img/structure/B5647988.png)
1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to “1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol” involves multiple steps, including condensation and catalytic hydrogenation processes. These compounds are synthesized through methods like condensation of quinoline derivatives with other reactive components in the presence of catalysts such as piperidine or by employing techniques like ultrasound- or microwave-assisted synthesis (Afzal et al., 2012); (Ashok et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of similar compounds are determined using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectral data. X-ray crystallography data often reveal significant insights into the conformation and crystal packing influenced by hydrogen bonding and other intermolecular interactions (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Compounds with the quinoline and piperidine motifs exhibit a range of chemical reactions, including cycloaddition reactions, Claisen-Schmidt condensations, and reactions with electrophiles under various conditions. These reactions are pivotal for introducing functional groups that modulate the chemical properties of the compounds for specific applications (Kim et al., 1990).
properties
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-[(4-hydroxypiperidin-1-yl)methyl]pyrrolidin-1-yl]-quinolin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-14-18-13-24(12-17(18)11-23-7-5-19(26)6-8-23)21(27)16-9-15-3-1-2-4-20(15)22-10-16/h1-4,9-10,17-19,25-26H,5-8,11-14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSKFYZYZCQLMF-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2CN(CC2CO)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C[C@@H]2CN(C[C@@H]2CO)C(=O)C3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3R*,4R*)-4-(hydroxymethyl)-1-(quinolin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}piperidin-4-ol |
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